Imidazo[1,2-a]pyridine-5-carboxylic acid Imidazo[1,2-a]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 479028-72-3
VCID: VC2466571
InChI: InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12)
SMILES: C1=CC2=NC=CN2C(=C1)C(=O)O
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

Imidazo[1,2-a]pyridine-5-carboxylic acid

CAS No.: 479028-72-3

Cat. No.: VC2466571

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-5-carboxylic acid - 479028-72-3

Specification

CAS No. 479028-72-3
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name imidazo[1,2-a]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12)
Standard InChI Key IAXRYEXXAPLEGT-UHFFFAOYSA-N
SMILES C1=CC2=NC=CN2C(=C1)C(=O)O
Canonical SMILES C1=CC2=NC=CN2C(=C1)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

Imidazo[1,2-a]pyridine-5-carboxylic acid (C₈H₆N₂O₂) features a fused bicyclic structure consisting of a five-membered imidazole ring fused to a six-membered pyridine ring, with a carboxylic acid group at the 5-position. The compound possesses a planar structure with two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyridine ring, creating a heterocyclic system with important electronic properties. The presence of these nitrogen atoms contributes significantly to the compound's aromaticity and potential for hydrogen bonding interactions .

Chemical Identifiers and Registry Information

The compound is cataloged in multiple chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature, as detailed in Table 1.

Identifier TypeValue
CAS Registry Number479028-72-3
European Community (EC) Number812-910-2
DSSTox Substance IDDTXSID70597114
WikidataQ72482557
Molecular FormulaC₈H₆N₂O₂

Table 1: Chemical identifiers for Imidazo[1,2-a]pyridine-5-carboxylic acid

Synthetic Methodologies

Modern Metal-Free Synthetic Methods

Recent advances in metal-free synthesis protocols have expanded the toolkit for preparing imidazo[1,2-a]pyridine derivatives. These environmentally benign approaches often utilize microwave assistance and greener reaction conditions. For instance, Kusy et al. developed a mild and rapid microwave-assisted protocol for constructing 3-carbaldehyde substituted imidazo[1,2-a]pyridines through the condensation of substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media . Similar approaches could potentially be adapted for synthesizing the 5-carboxylic acid derivative.

Imidazopyridine Synthesis Mechanisms

The mechanistic pathways for imidazo[1,2-a]pyridine formation typically involve either initial attack of the exocyclic amine on the carbonyl reagent, followed by elimination, cyclization, and expulsion of a leaving group, or alternative pathways depending on the specific reagents employed. For instance, some reactions proceed via intermediates such as enamines, which have been isolated to confirm proposed mechanisms .

Structural Relationships and Analogues

Relationship to Other Imidazopyridine Derivatives

Imidazo[1,2-a]pyridine-5-carboxylic acid is part of a broader family of imidazopyridines that includes numerous biologically active compounds. Structural analogues include imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis, including drug-resistant strains . These related compounds have shown minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria, with some having MIC values as low as ≤0.006 μM .

Comparison with Other Heterocyclic Frameworks

The structural framework of Imidazo[1,2-a]pyridine-5-carboxylic acid differs from other related heterocyclic systems such as Imidazo[1,5-a]pyridines, which feature a different fusion pattern between the imidazole and pyridine rings . This distinction affects reactivity patterns, electronic properties, and biological activities among these compounds.

Biological Activities and Medicinal Applications

Antimicrobial Activities

The most significant biological activity documented for imidazo[1,2-a]pyridine derivatives is their antimicrobial potential, particularly against Mycobacterium tuberculosis. Related compounds such as imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potency surpassing that of clinical candidates like PA-824 by nearly 10-fold against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains .

Chemical Reactivity and Transformations

Functionalization of the Heterocyclic Core

The imidazo[1,2-a]pyridine core can be functionalized at various positions through electrophilic and nucleophilic substitution reactions. For example, the synthesis of 3-sulfenylimidazo[1,2-a]pyridin-2-ols or their keto analogues from 2-aminopyridinium bromides and thiophenols or sodium sulfinates demonstrates the reactivity of this heterocyclic system .

Pharmaceutical Development Considerations

Structure-Activity Relationships

Structure-activity relationship studies on imidazo[1,2-a]pyridine derivatives have led to the development of compounds with dramatically enhanced potency and significantly improved pharmacokinetics. For example, a focused set of imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents was developed with low nanomolar potency through systematic structural modifications .

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